1-Iodooct-4-YN-1-OL
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Overview
Description
1-Iodooct-4-YN-1-OL is an organic compound characterized by the presence of an iodine atom, an alkyne group, and a hydroxyl group. Its molecular formula is C8H13IO, and it is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodooct-4-YN-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-octyne with iodine in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodooct-4-YN-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Coupling Reactions: It can participate in coupling reactions like the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium catalysts to form conjugated enynes.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, THF, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Coupling: Palladium catalysts, copper iodide, base, water or organic solvents.
Major Products:
Substitution: Azido-oct-4-YN-1-OL, cyano-oct-4-YN-1-OL.
Oxidation: 1-Iodooct-4-YN-1-one.
Coupling: Conjugated enynes.
Scientific Research Applications
1-Iodooct-4-YN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodooct-4-YN-1-OL in chemical reactions involves the activation of the iodine atom and the alkyne group. The iodine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling reactions to form new carbon-carbon bonds. The hydroxyl group can undergo oxidation to form carbonyl compounds, further expanding its reactivity .
Comparison with Similar Compounds
8-Iodooct-7-yn-1-ol: Similar structure but with the iodine and hydroxyl groups at different positions.
1-Phenyl-1-penten-4-yn-3-ol: Contains a phenyl group and is used in different synthetic applications.
Uniqueness: 1-Iodooct-4-YN-1-OL is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
52418-80-1 |
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Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
1-iodooct-4-yn-1-ol |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-6-7-8(9)10/h8,10H,2-3,6-7H2,1H3 |
InChI Key |
WVYPYDIGIYFUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC(O)I |
Origin of Product |
United States |
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